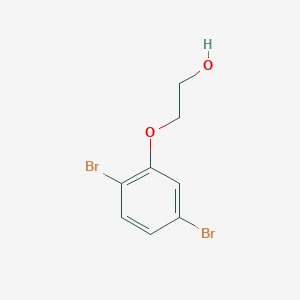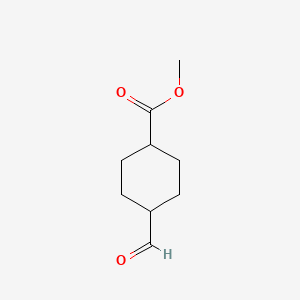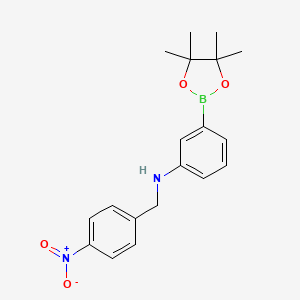
1-(Prop-2-yn-1-yl)indolin-2-one
Descripción general
Descripción
1-(Prop-2-yn-1-yl)indolin-2-one is a chemical compound that belongs to the indole family, which is known for its diverse biological activities. This compound features an indolin-2-one core with a prop-2-yn-1-yl substituent at the nitrogen atom. Indole derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)indolin-2-one can be synthesized through the N-alkylation of indolin-2-one with propargyl bromide. The reaction typically involves the use of a base such as sodium hydroxide in a suitable solvent like toluene under phase-transfer catalysis conditions . The reaction proceeds as follows:
- Indolin-2-one is dissolved in toluene.
- Propargyl bromide is added along with tetrabutylammonium bromide as a phase-transfer catalyst.
- Sodium hydroxide is added to the mixture, and the reaction is stirred at room temperature for several hours.
- The product is then isolated by extraction and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Prop-2-yn-1-yl)indolin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions due to the presence of the alkyne group.
Oxidation and Reduction: The indolin-2-one core can be subjected to oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Cycloaddition: Catalysts like copper(I) chloride can facilitate cycloaddition reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Products include azido or thio-substituted derivatives.
Cycloaddition: Formation of fused ring systems.
Oxidation: Oxidized derivatives of the indolin-2-one core.
Reduction: Reduced forms of the indolin-2-one core.
Aplicaciones Científicas De Investigación
1-(Prop-2-yn-1-yl)indolin-2-one has several applications in scientific research:
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-(Prop-2-yn-1-yl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, indole derivatives are known to inhibit enzymes like acetylcholine esterase, which is involved in neurological processes . The prop-2-yn-1-yl group can also participate in bioorthogonal reactions, making the compound useful in chemical biology applications .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with a similar indole core.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another indole derivative with a prop-2-yn-1-yl group.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness: 1-(Prop-2-yn-1-yl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-yn-1-yl group allows for unique interactions in chemical and biological systems, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-prop-2-ynyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-7-12-10-6-4-3-5-9(10)8-11(12)13/h1,3-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTULBPAQCKTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433709 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-1-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37994-11-9 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-1-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B3132824.png)




![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3132870.png)

![2-Chloro-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B3132882.png)



![(1R,4S)-2-azabicyclo[2.2.1]heptane](/img/structure/B3132902.png)
